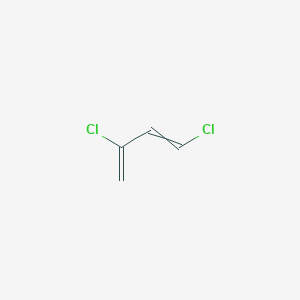

1,3-Dichlorobuta-1,3-diene

Description

Contextual Significance within Organic Chemistry

In the realm of organic chemistry, 1,3-Dichlorobuta-1,3-diene serves as a valuable building block and a model compound for studying the interplay of structure and reactivity. Its conjugated diene system, coupled with the presence of electronegative chlorine atoms, imparts unique chemical characteristics. Researchers have explored its utility in a variety of synthetic applications, including its role as a monomer or co-monomer in polymerization reactions to produce materials with tailored properties. oecd.org For instance, it has been used in the manufacture of polychloroprene copolymers, where it contributes to properties like crystallization resistance and improved performance at low temperatures. google.com

Structural Features and Conjugated Diene System Relevance

The defining structural feature of 1,3-Dichlorobuta-1,3-diene is its conjugated system of double bonds. Conjugated dienes, in general, exhibit enhanced stability compared to their non-conjugated (isolated) counterparts. chemistrysteps.com This stability can be attributed to the delocalization of π-electrons across the four-carbon chain, a phenomenon explained by molecular orbital theory. pressbooks.pub The four p-orbitals on the sp2-hybridized carbon atoms combine to form four π molecular orbitals, with the four π-electrons occupying the lower energy bonding orbitals. pressbooks.pub

The presence of chlorine atoms on the C1 and C3 positions introduces significant electronic and steric effects. These halogen substituents influence the electron density distribution within the π-system and can affect the molecule's reactivity in various chemical transformations, such as Diels-Alder reactions. solubilityofthings.com The molecule can exist in different conformations, primarily the s-cis and s-trans forms, which are interconvertible by rotation around the central C-C single bond. pressbooks.pub The s-trans conformation is generally more stable due to reduced steric hindrance. libretexts.org

Isomeric Forms of Dichlorobutadienes and their Distinct Research Focus

It is crucial to distinguish 1,3-Dichlorobuta-1,3-diene from its various isomers, as each possesses a unique set of properties and has been the focus of different research endeavors. The position of the chlorine atoms significantly alters the molecule's chemical behavior.

| Isomer Name | CAS Number | Key Research Focus |

| 1,1-Dichlorobuta-1,3-diene | 6061-06-9 | Synthesis and reactivity in addition and cycloaddition reactions. ontosight.aimolbase.comlookchem.com |

| 1,2-Dichlorobuta-1,3-diene | 3574-40-1 | Primarily of interest in synthetic and structural studies. nih.gov |

| 1,4-Dichlorobuta-1,3-diene | 3588-13-4 | Investigated for its role in synthesizing complex organic molecules via Diels-Alder reactions and its use in agricultural chemistry. solubilityofthings.commolbase.com It can exist as (E,E), (E,Z), and (Z,Z) stereoisomers. chemicalbook.comchemicalbook.comacs.org |

| 2,3-Dichlorobuta-1,3-diene | 1653-19-6 | Extensively studied as a comonomer in the production of specialized polychloroprene (neoprene) rubbers to enhance properties like low-temperature flexibility. wikipedia.orgvulcanchem.com |

| Hexachloro-1,3-butadiene | 87-68-3 | A fully chlorinated derivative, it is used as a solvent and has been studied for its environmental persistence and toxicity. researchgate.netwikipedia.org |

The research on 1,3-dichlorobuta-1,3-diene often involves navigating the separation and characterization of its own geometric isomers (cis/trans or E/Z) that arise from the substitution pattern at the double bonds. chemrevise.org

Historical Development of Research on Chlorinated Butadienes

The investigation of chlorinated butadienes has a history that parallels the development of polymer chemistry and the broader field of organic synthesis. Early research, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of these compounds. acs.org The dehydrochlorination of tetrachlorobutanes was an early and common method for producing dichlorobutadienes. vulcanchem.com

Over the years, research has evolved to explore more selective and efficient synthetic methods. google.com The recognition of the utility of chlorinated butadienes, particularly 2,3-dichlorobuta-1,3-diene, as comonomers in the production of synthetic rubbers spurred further investigation into their polymerization behavior and the properties of the resulting polymers. oecd.org More recent research has delved into the nuanced applications of specific isomers in areas like materials science and the synthesis of complex organic molecules. researchgate.netthieme-connect.com The study of chlorinated butadienes also extends to understanding their environmental fate and potential toxicological profiles, a critical aspect of modern chemical research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

41601-60-9 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

1,3-dichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h2-3H,1H2 |

InChI Key |

AESKNZUOHQWKTE-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=CCl)Cl |

Origin of Product |

United States |

Synthesis Methodologies for 1,3 Dichlorobuta 1,3 Diene

Dehydrohalogenation Routes to 1,3-Dichlorobuta-1,3-diene

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from a substrate, is a foundational method for synthesizing 1,3-dichlorobuta-1,3-diene. This process typically utilizes chlorinated butanes or butenes as starting materials and involves treatment with a base.

Dehydrochlorination from Chlorinated Butanes/Butenes

A common industrial synthesis route involves the dehydrochlorination of saturated or partially unsaturated C4 precursors. The process starts with 1,2,3,4-tetrachlorobutane, which is itself derived from the chlorination of 1,4-dichlorobut-2-ene. oecd.org The elimination of two hydrogen chloride molecules from 1,2,3,4-tetrachlorobutane yields the target diene. oecd.org

The reaction is typically carried out using alkaline reagents like sodium hydroxide or calcium hydroxide (lime). oecd.orggoogle.com The dehydrochlorination proceeds in a stepwise manner. The first step produces a mixture of trichlorobutene isomers, primarily 2,3,4-trichloro-1-butene and 1,2,4-trichloro-2-butene. google.comgoogle.com Subsequent dehydrochlorination of 2,3,4-trichloro-1-butene specifically leads to the formation of 2,3-dichlorobuta-1,3-diene. chempap.orgwikipedia.org Industrially, sodium hydroxide solutions are often used to facilitate this reaction in a closed system. oecd.org The reaction rate of dehydrochlorination of 2,3,4-trichloro-1-butene is significantly faster than that of other isomers, such as 2,3,3-trichloro-1-butene, when using methanolic sodium hydroxide. chempap.org

The choice of base can influence the purity of the final product. For instance, using calcium hydroxide can result in a purer form of 2,3-dichloro-1,3-butadiene (B161454) compared to using sodium hydroxide. google.com The reaction mixture typically contains the desired product along with various isomeric butenes and other chlorinated byproducts. google.com

| Starting Material | Reagent | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrachlorobutane | Sodium Hydroxide or Calcium Hydroxide | 2,3,4-Trichloro-1-butene, 1,2,4-Trichloro-2-butene | 1,3-Dichlorobuta-1,3-diene isomers | oecd.orggoogle.com |

| 2,3,4-Trichloro-1-butene | Sodium Hydroxide | Not Applicable | 2,3-Dichlorobuta-1,3-diene | chempap.orgwikipedia.org |

Dehydrobromination Pathways

While dehydrochlorination is a well-documented route, the synthesis of 1,3-dichlorobuta-1,3-diene through dehydrobromination pathways is less commonly described in the scientific literature. This method would theoretically involve the elimination of hydrogen bromide (HBr) from a bromo-chloro-butane or bromo-chloro-butene precursor. However, specific examples and detailed research findings for the synthesis of 1,3-dichlorobuta-1,3-diene via this particular route are not extensively documented.

Transition Metal-Catalyzed Syntheses of 1,3-Dichlorobuta-1,3-diene

Transition metal catalysis offers alternative and often more selective methods for synthesizing substituted 1,3-dienes. nih.gov These reactions can involve various metals, including palladium, tantalum, and copper, to facilitate carbon-carbon bond formation and isomerization.

Palladium-Catalyzed Coupling Reactions (e.g., Heck reactions, homocoupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of 1,3-dienes. nih.gov The Mizoroki-Heck reaction, for example, couples an alkene with an aryl or vinyl halide. chemrxiv.orgmdpi.com This type of reaction could theoretically be applied to construct the 1,3-dichlorobuta-1,3-diene skeleton by coupling vinyl halides in the presence of a palladium catalyst. General palladium-catalyzed methodologies include the coupling of vinyl boronic acids with vinyl halides (Suzuki coupling) or the oxidative cross-coupling of vinyl boronic acids with α-diazocarbonyl compounds. organic-chemistry.org While these methods are versatile for a wide range of substituted dienes, specific, high-yield applications for the direct synthesis of 1,3-dichlorobuta-1,3-diene are not prominently detailed. However, the principles of these reactions, such as the Heck-type coupling, provide a framework for potential synthetic routes. chemrxiv.orgnih.gov

| Reaction Type | General Reactants | Catalyst System (Example) | General Product | Reference |

|---|---|---|---|---|

| Heck Reaction | Vinyl Halide + Alkene | [Pd(η3-C3H5)Cl]2/Tedicyp | Substituted 1,3-Diene | organic-chemistry.org |

| Suzuki Coupling | Vinylboronic Acid + Vinyl Halide | Pd(II) immobilized on silica | Substituted 1,3-Diene | nih.gov |

| Three-Component Coupling | Vinyl Triflate + Boronic Acid + Diene | Pd(0) complex | Difunctionalized Alkene | nih.gov |

Tantalum(V) Chloride-Catalyzed Oxidative Coupling (e.g., from dialkyl-substituted alkynes)

Research has shown that tantalum(V) chloride (TaCl5) can catalyze the oxidative coupling of dialkyl-substituted alkynes. sciforum.net This reaction, performed with EtAlCl2 and metallic magnesium, leads to the regio- and stereoselective synthesis of tetraalkyl-substituted buta-1,3-dienes. sciforum.netresearchgate.net The proposed mechanism involves the formation of a metallocyclopentadiene intermediate. Interestingly, the reaction of this in situ generated intermediate with methanesulfonyl chloride results in the selective formation of tetraalkyl-substituted 1,4-dichlorobuta-1,3-dienes. sciforum.netresearchgate.net While this method has been established for tetra-alkyl substituted derivatives, its direct application to produce the parent 1,3-dichlorobuta-1,3-diene has not been specified.

Copper-Catalyzed Isomerization (for related dichlorobutadienes)

Copper catalysts are effective in promoting isomerization reactions to yield specific dichlorobutadiene isomers. One documented synthesis produces 2,3-dichlorobuta-1,3-diene through the isomerization of 1,4-dichloro-1-butyne. oecd.org This reaction is carried out in the presence of copper(I) chloride and amines. oecd.org This demonstrates the utility of copper catalysis in rearranging the positions of double bonds and chlorine atoms within a C4 framework to produce a specific, conjugated diene structure. oecd.orgwikipedia.org While this example leads to the 2,3-isomer, it highlights a key transition metal-catalyzed strategy for synthesizing dichlorobutadienes.

Stereoselective Synthesis of 1,3-Dichlorobuta-1,3-diene and Derivatives

Achieving stereoselectivity in the synthesis of 1,3-dienes is crucial as the geometry of the double bonds dictates the stereochemical outcome of subsequent reactions and influences the properties of the final products. nih.gov Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for constructing stereodefined 1,3-dienes. wordpress.com

Control of β-Hydrogen Elimination through Steric Effects

A key challenge in many transition-metal-catalyzed reactions involving alkyl-metal intermediates is the suppression of β-hydride elimination. youtube.comnih.gov This process, where a hydrogen atom on the carbon β to the metal is eliminated, leads to the formation of an alkene and a metal hydride, which can be an undesirable side reaction. youtube.com

However, β-hydride elimination can be controlled or prevented through several strategies, with steric effects being a prominent factor. By introducing bulky ligands on the metal catalyst or using substrates with sterically demanding groups, the required syn-coplanar arrangement for the M-C-C-H atoms in the transition state becomes energetically unfavorable. wikipedia.org This steric hindrance effectively inhibits the elimination pathway.

For the synthesis of a substituted diene like 1,3-Dichlorobuta-1,3-diene, this principle can be applied in a cross-coupling reaction. For instance, a sterically hindered palladium catalyst could be used to couple a vinyl halide with a vinyl organometallic reagent. The bulky ligands would prevent β-hydride elimination from the organopalladium intermediate, thereby favoring the desired reductive elimination step that forms the C-C bond of the diene with a specific stereochemistry. The choice of ligand can significantly influence selectivity between β-hydride and β-heteroatom elimination, with larger ligands favoring a monophosphine pathway that promotes β-hydride elimination, while smaller ligands favor a diphosphine pathway that can lead to other elimination types. researchgate.net

Factors Influencing β-Hydride Elimination:

| Factor | Influence on β-Hydride Elimination | Rationale |

|---|---|---|

| Bulky Ligands | Decreases rate | Steric hindrance destabilizes the required planar transition state. |

| Electron-Poor Ligands | Promotes β-hydride elimination | Electron-withdrawing ligands make the metal center more electrophilic, facilitating hydride abstraction. researchgate.net |

| Substrate Strain | Decreases rate | If the resulting alkene would be highly strained (e.g., violating Bredt's rule), elimination is disfavored. youtube.com |

| Coordination Site | Requires an open site | An empty coordination site cis to the alkyl group is necessary for the hydride to transfer to the metal. youtube.comwikipedia.org |

Selective Activation of Vinyl C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy. wordpress.com The selective activation of vinyl C-H bonds offers a direct route to substituted dienes. masterorganicchemistry.com

In the context of synthesizing 1,3-Dichlorobuta-1,3-diene, a transition-metal catalyst (e.g., palladium, rhodium, or cobalt) could mediate the coupling between a chlorinated alkene and a vinyl partner. The catalyst would selectively break a specific vinyl C-H bond and form a new carbon-carbon bond. The stereoselectivity of this process is governed by the catalyst, the ligands, and the reaction conditions, which can direct the formation of a specific diene isomer. masterorganicchemistry.com For example, metal-catalyzed vinylic C-H activation can enable a chemodivergent cross-coupling of acrylamides and vinyl acetates to generate butadienes with good functional group tolerance. masterorganicchemistry.com This approach highlights the potential for synthesizing complex dienes from simpler, readily available starting materials.

Substrate-Controlled Stereoselectivity

In substrate-controlled reactions, the stereochemical information is inherent to the starting material, guiding the stereochemical outcome of the reaction. This strategy can be highly effective for achieving a desired stereoisomer without relying on chiral catalysts.

For the synthesis of a specific isomer of 1,3-Dichlorobuta-1,3-diene, one could start with a precursor that already contains a defined stereocenter or a double bond with fixed geometry. This pre-existing stereochemistry can then direct the subsequent bond-forming or bond-rearranging steps. For example, the reduction of a diaryl- or aryl(heteroaryl)methanone can be controlled by the position of substituents on the aromatic rings (meta vs. para or ortho), demonstrating how substrate features can dictate stereospecificity. Similarly, in the synthesis of deoxyglycosides from glycals, the nature of the glycal substrate (activated vs. deactivated) controls whether the product is a 2,3-unsaturated glycoside or a 2-deoxyglycoside, showcasing a substrate-controlled approach. By analogy, a chlorinated precursor with specific stereochemistry could be envisioned to undergo an elimination or coupling reaction where the existing geometry dictates the final diene stereochemistry.

Other Synthetic Approaches

Beyond traditional cross-coupling and functionalization reactions, alternative methods are being explored for diene synthesis. These approaches often offer advantages in terms of mild reaction conditions, sustainability, or unique reactivity.

Electrochemical Processes (by analogy from related dienes)

Electrochemical synthesis represents a sustainable and powerful alternative to conventional methods, often proceeding under mild conditions without the need for chemical oxidants or reductants. By applying an electric current, reactive intermediates can be generated to form new bonds.

While a specific electrochemical synthesis for 1,3-Dichlorobuta-1,3-diene is not widely documented, analogous reactions suggest its feasibility. For instance, the electrochemical alkylation of buta-1,3-diene derivatives with alkyl halides has been shown to produce trans-olefins with high selectivity. This suggests that an electrochemical cross-coupling could be developed. Furthermore, the electrochemical oxydihalogenation of alkynes is a known process for creating α,α-dihaloketones, using sources like CHCl₃ or CH₂Cl₂ as the halogen source. A related reductive or coupling process starting from a tetrachlorinated butane or butene derivative could potentially yield 1,3-Dichlorobuta-1,3-diene through controlled elimination of chlorine atoms. The scalability and operational simplicity of electrochemical methods make them an attractive area for future research in this field.

Potential Advantages of Electrochemical Synthesis:

| Advantage | Description |

|---|---|

| Mild Conditions | Reactions often run at room temperature and pressure, preserving sensitive functional groups. |

| Sustainability | Reduces the need for stoichiometric chemical reagents, minimizing waste. Electrons serve as the primary reagent. |

| High Selectivity | The reaction potential can be finely tuned to control the generation of specific intermediates, leading to high selectivity. |

| Scalability | Electrochemical flow reactors allow for straightforward scaling from laboratory to industrial production. |

Thermal Dehydro-acetylation (by analogy from related dienes)

Thermal elimination reactions, often conducted at elevated temperatures, provide a classic method for the formation of alkenes and dienes. These reactions typically proceed through a pericyclic transition state in what is known as an Ei (Elimination Intramolecular) mechanism. masterorganicchemistry.com This pathway is characterized by a syn elimination, where the two leaving groups depart from the same side of the molecule via a cyclic transition state, and it does not require an external base or acid. masterorganicchemistry.com

While dehydro-acetylation (elimination of acetic acid) is a specific example of pyrolysis, the general principle applies to various leaving groups. A well-known example is the pyrolysis of acetate esters to form alkenes. By analogy, a suitably substituted precursor, such as a 1,4-diacetoxy-2,3-dichlorobutane, could undergo a double thermal elimination of acetic acid to yield 1,3-Dichlorobuta-1,3-diene. The stereochemistry of the resulting diene would be dictated by the stereochemistry of the precursor and the concerted nature of the syn elimination. The use of heat generally favors elimination reactions over competing substitution reactions due to entropic factors. youtube.com

Reactivity and Reaction Mechanisms of 1,3 Dichlorobuta 1,3 Diene

Electrophilic Additions

Conjugated dienes, such as 1,3-Dichlorobuta-1,3-diene, readily undergo electrophilic addition reactions. wikipedia.orgwikipedia.org The reaction is initiated by the attack of an electrophile on one of the carbon-carbon double bonds. This initial step results in the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at different positions. nih.govyoutube.com This mechanistic feature leads to the formation of both 1,2- and 1,4-addition products. wikipedia.orgnih.gov

The general mechanism for the electrophilic addition of an electrophile (E+) and a nucleophile (Nu-) to a conjugated diene can be summarized as follows:

Initial Attack: The π-electrons of one of the double bonds attack the electrophile (E+). This addition follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. nih.gov In the case of conjugated dienes, this leads to a resonance-stabilized allylic carbocation. wikipedia.org

Nucleophilic Attack: The nucleophile (Nu-) can then attack either of the carbon atoms that share the positive charge in the resonance hybrid of the allylic carbocation. nih.gov

Attack at the C2 position results in the 1,2-addition product . youtube.com

Attack at the C4 position results in the 1,4-addition product , which is often accompanied by a shift of the double bond. youtube.com

The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction conditions, particularly temperature. mdpi.com At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct. libretexts.org

For 1,3-Dichlorobuta-1,3-diene, the presence of the electron-withdrawing chlorine atoms will influence the stability of the intermediate allylic carbocation and thus the regioselectivity of the addition. The chlorine atoms deactivate the double bonds towards electrophilic attack compared to unsubstituted 1,3-butadiene (B125203). However, they also influence the distribution of the positive charge in the carbocation intermediate, which in turn affects the product distribution.

| Reactant | Reagent | Conditions | 1,2-Adduct | 1,4-Adduct |

|---|---|---|---|---|

| 1,3-Butadiene | HBr | Low Temperature | Major Product | Minor Product |

| 1,3-Butadiene | HBr | High Temperature | Minor Product | Major Product |

| 1,3-Butadiene | Br2 | - | Mixture | Mixture |

Nucleophilic Substitutions and Additions

The electron-deficient nature of the 1,3-Dichlorobuta-1,3-diene system, enhanced by the electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. These reactions can proceed via either substitution of the chlorine atoms or addition to the double bonds.

In reactions with nucleophiles, 1,3-Dichlorobuta-1,3-diene can serve as a building block for the synthesis of various heterocyclic compounds. For instance, it can react with dinucleophiles, such as primary amines, where both nucleophilic centers of the amine can react with the diene to form a ring structure.

The reactivity is analogous to that of nitro-functionalized butadienes, where the electron-withdrawing nitro group facilitates nucleophilic addition. mdpi.com These reactions can also yield 1,2- and 1,4-adducts, depending on the nature of the nucleophile and the reaction conditions. For example, the addition of thiols to 1-nitro-1,3-butadiene can result in a mixture of 1,2- and 1,4-addition products. mdpi.com

| Butadiene Derivative | Nucleophile | Reaction Type | Product(s) |

|---|---|---|---|

| 1-Nitro-1,3-butadiene | Ethanethiol | 1,2-Addition | 1,2-Adduct mdpi.com |

| 1-Nitro-1,3-butadiene | Aniline | 1,4-Addition | 1,4-Adduct mdpi.com |

| 1-Nitro-1,3-butadiene | Thiophenol | 1,2- and 1,4-Addition | Mixture of 1,2- and 1,4-Adducts mdpi.com |

| 1,3-Dichloro-1,3-bis(dimethylamino)propenium salt | Primary Amines | Substitution | Various substituted propenium salts and propenes wikipedia.org |

Cycloaddition Reactions

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. 1,3-Dichlorobuta-1,3-diene, as a conjugated diene, is a potential substrate for various types of cycloaddition reactions.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org The reactivity in a normal-demand Diels-Alder reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.ca

The presence of two electron-withdrawing chlorine atoms on the 1,3-butadiene skeleton deactivates 1,3-Dichlorobuta-1,3-diene towards reaction with electron-poor dienophiles in a normal-demand Diels-Alder reaction. However, it can still react with dienophiles under appropriate conditions. For instance, chlorinated dienes like hexachlorocyclopentadiene (B6142220) are known to participate in Diels-Alder reactions. researchgate.net The reaction of 1,3-Dichlorobuta-1,3-diene would be expected to proceed more readily with electron-rich dienophiles.

Inverse Electron Demand Diels-Alder Reactions

In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed compared to the normal Diels-Alder reaction. wikipedia.org An electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The electron-withdrawing nature of the two chlorine atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of 1,3-Dichlorobuta-1,3-diene, making it a suitable candidate for IEDDA reactions with dienophiles bearing electron-donating groups, such as vinyl ethers and enamines. wikipedia.org

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen atoms. These reactions are crucial for the synthesis of nitrogen-containing heterocyclic compounds. Given its electron-deficient character, 1,3-Dichlorobuta-1,3-diene could potentially react as the diene component with imines, which act as the dienophile, in an aza-Diels-Alder reaction to form tetrahydropyridine (B1245486) derivatives.

Polymerization and Copolymerization Kinetics

Conjugated dienes are important monomers for the production of polymers with elastomeric properties. 1,3-butadiene, for example, can be polymerized through various mechanisms, including anionic and coordination polymerization, to produce different microstructures (cis-1,4, trans-1,4, and 1,2-vinyl). researchgate.netresearchgate.net

2,3-dichloro-1,3-butadiene (B161454), an isomer of the title compound, is known to be a highly reactive monomer that can be copolymerized with chloroprene (B89495) to produce specialty elastomers with enhanced properties. google.com The presence of this comonomer can lead to polymers with excellent resistance to crystallization and good low-temperature properties. google.com

| Catalyst System | Polymerization Type | Resulting Polymer Microstructure |

|---|---|---|

| Neodymium-based Ziegler–Natta | Coordination | High cis-1,4 content mdpi.com |

| n-Butyllithium | Anionic | Mixture of cis, trans, and vinyl units researchgate.net |

| Cobalt dichloride/Methylaluminoxane | Coordination | Dependent on ligands and conditions researchgate.net |

| CuCl2(bipy)/MAO | Coordination | Predominantly syndiotactic 1,2-polybutadiene mdpi.com |

Radical Reactions

Conjugated dienes, including 1,3-dichlorobuta-1,3-diene, readily undergo radical addition reactions. organic-chemistry.orglibretexts.org These reactions proceed via a different mechanism than electrophilic additions and can result in the formation of 1,2- and 1,4-addition products. organic-chemistry.org The distribution of these products can be influenced by factors such as temperature and reaction time, representing an example of kinetic versus thermodynamic control. libretexts.org

In a typical radical addition, such as with hydrogen bromide (HBr) in the presence of peroxides, the reaction is initiated by the formation of a bromine radical. This radical then adds to one of the terminal carbons of the diene, generating a resonance-stabilized allylic radical intermediate. This intermediate can then react with another molecule of HBr to yield either the 1,2- or 1,4-addition product. For conjugated dienes in general, the 1,4-adduct is often the major product in radical additions. libretexts.org

The mechanism involves the following steps:

Initiation: Homolytic cleavage of a peroxide initiator generates alkoxy radicals, which then abstract a hydrogen atom from HBr to form a bromine radical (Br•).

Propagation: The bromine radical adds to the conjugated diene system to form a resonance-stabilized allylic radical. This radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of two radical species.

While specific studies on 1,3-dichlorobuta-1,3-diene are not abundant, its behavior is expected to be analogous to that of 1,3-butadiene. organic-chemistry.org

Organometallic Reactions and Transformations

1,3-Dichlorobuta-1,3-diene, as a conjugated diene, is a potential precursor for the formation of metallacyclopentadienes. These five-membered metallacycles are valuable intermediates in organic synthesis. A common method for their preparation involves the reaction of a conjugated diene with a low-valent transition metal complex, such as a zirconocene (B1252598) equivalent.

For instance, zirconacyclopentadienes can be synthesized by the reaction of conjugated dienes with "Cp₂Zr", which can be generated in situ from Cp₂ZrCl₂ and a reducing agent like n-butyllithium. The reaction of zirconacyclopentadienes with various electrophiles can lead to a wide range of functionalized cyclic and acyclic compounds. While the direct reaction of 1,3-dichlorobuta-1,3-diene with zirconocene complexes to form the corresponding dichlorinated zirconacyclopentadiene is not extensively detailed in the literature, the general reactivity pattern of conjugated dienes suggests this transformation is feasible.

Related structures, such as 1-zirconacyclobuta-2,3-dienes, which are organometallic analogs of the highly strained 1,2-cyclobutadiene, have been synthesized from the reaction of an ansa-zirconocene dichloride with a 1,3-dilithiated allene (B1206475) precursor. nih.gov

As a di-vinylic halide, 1,3-dichlorobuta-1,3-diene is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The organic halide (in this case, a chloro-alkene) adds to a Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Given that 1,3-dichlorobuta-1,3-diene possesses two vinylic chloride moieties, it could potentially undergo mono- or di-substitution depending on the reaction conditions and stoichiometry of the reagents. This would allow for the synthesis of substituted dienes. While specific examples of Suzuki-Miyaura reactions with 1,3-dichlorobuta-1,3-diene are not widely reported, the reaction of other vinyl chlorides is well-established, suggesting its applicability. organic-chemistry.org

Table 2: General Conditions for Suzuki-Miyaura Coupling of Vinyl Halides

| Component | Example |

| Vinyl Halide | R-CH=CH-Cl |

| Organoboron Reagent | R'-B(OH)₂ |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water |

Hydrosilylation is the addition of a silicon-hydrogen bond across a double or triple bond, typically catalyzed by transition metal complexes, most commonly those of platinum. mdpi.comacs.org Conjugated dienes can undergo hydrosilylation to produce allylic silanes. The regioselectivity of this reaction (1,2- vs. 1,4-addition) is a significant aspect.

For conjugated dienes, 1,4-hydrosilylation is often the predominant pathway with many catalyst systems. However, selective 1,2-hydrosilylation of conjugated dienes has been achieved using specific platinum catalysts, which proceed through a Pt(II)/Pt(IV) catalytic cycle and favor η²-diene coordination that prevents the formation of π-allyl intermediates that would lead to 1,4-addition. acs.org

Palladium complexes can also catalyze the hydrosilylation of conjugated dienes. For example, palladium(0) catalysts with phosphine (B1218219) ligands have been used for the regio- and stereoselective hydrosilylation of 1,3-enynes to yield dienylsilanes. organic-chemistry.orgdiva-portal.org

While there is a lack of specific studies on the hydrosilylation of 1,3-dichlorobuta-1,3-diene, it is expected to undergo this reaction in the presence of suitable catalysts to yield chlorinated allylic silanes. The presence of the chlorine atoms may influence the reactivity and selectivity of the process.

Table 3: Common Catalysts for Hydrosilylation of Dienes

| Catalyst Type | Examples | Typical Selectivity |

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Often 1,4-addition |

| Platinum-based (specialized) | Cyclometalated phosphine platinum complexes | 1,2-addition |

| Palladium-based | Pd(acac)₂/DIBAL-H with PEt₃ | Varies with substrate |

Derivatization Studies of 1,3-Dichlorobuta-1,3-diene

The reactivity of 1,3-dichlorobuta-1,3-diene and its derivatives is characterized by their susceptibility to nucleophilic attack, leading to the substitution of the chlorine atoms. Thiolates, as potent sulfur nucleophiles, react with these chlorinated dienes to yield a variety of sulfanyl-substituted butadienes and, under certain conditions, butatrienes. These reactions are of interest for the synthesis of novel conjugated systems with potential applications in materials science and medicinal chemistry.

Reaction with Thiolates

The reaction of chlorinated butadienes with thiolates generally proceeds via a nucleophilic substitution mechanism. The outcome of the reaction, including the degree of substitution and the nature of the final product, is influenced by several factors such as the structure of the diene, the nature of the thiolate, the solvent, and the reaction temperature.

While specific studies on the parent 1,3-dichlorobuta-1,3-diene are not extensively detailed in the available literature, the reactivity of analogous, more complex systems provides significant insights into the expected chemical behavior. For instance, studies on polychlorinated butadienes and their derivatives demonstrate a general propensity for the chlorine atoms to be displaced by sulfur nucleophiles.

Formation of Sulfanyl-Substituted Butadienes

In the presence of thiolates, chlorinated butadienes undergo substitution of one or more chlorine atoms to form thioethers. The reaction of 4,4-dichloro-1,1-diphenyl-2-azabuta-1,3-diene, an aza-analogue of 1,3-dichlorobuta-1,3-diene, with an excess of sodium isopropylthiolate or sodium thiophenolate in dimethylformamide (DMF) leads to the formation of the corresponding disubstituted 2-azabutadiene derivatives. This suggests that 1,3-dichlorobuta-1,3-diene would likely react in a similar manner to yield 1,3-bis(organylsulfanyl)buta-1,3-dienes.

The general reaction can be depicted as follows:

Cl-CH=CH-CH=CHCl + 2 R-S⁻ → R-S-CH=CH-CH=CH-S-R + 2 Cl⁻

The reaction conditions, such as the use of a polar aprotic solvent like DMF, facilitate the nucleophilic substitution process. The table below summarizes the derivatization of a 1,3-dichlorobutadiene analogue with different thiolates.

| Reactant (Dichlorobutadiene Analogue) | Thiolate | Product |

| 4,4-dichloro-1,1-diphenyl-2-azabuta-1,3-diene | Sodium isopropylthiolate | 4,4-bis(isopropylsulfanyl)-1,1-diphenyl-2-azabuta-1,3-diene |

| 4,4-dichloro-1,1-diphenyl-2-azabuta-1,3-diene | Sodium thiophenolate | 4,4-bis(phenylsulfanyl)-1,1-diphenyl-2-azabuta-1,3-diene |

This data is based on the reactivity of a diphenyl-substituted aza-analogue and is presented as an illustrative example of the expected reactivity of 1,3-dichlorobuta-1,3-diene.

Formation of Sulfanyl-Substituted Butatrienes

The formation of butatrienes from dichlorobutadienes and thiolates is a more complex process that can occur under specific reaction conditions. This transformation typically involves a sequence of substitution and elimination reactions. While direct evidence for the formation of sulfanyl-substituted butatrienes from the parent 1,3-dichlorobuta-1,3-diene is scarce in the reviewed literature, related studies on more substituted systems suggest potential pathways. For instance, the reaction of perchlorobuta-1,3-diene, after activation with a pyridine (B92270) derivative, with thiolates can lead to persulfurated butatrienes. This indicates that with appropriate activation or under specific reaction conditions, a similar transformation might be achievable for 1,3-dichlorobuta-1,3-diene.

The proposed mechanism for butatriene formation would likely involve an initial substitution of the chlorine atoms by the thiolate, followed by elimination of HCl or a related species to generate the cumulenic double bond system. The specific conditions required to favor this pathway over the simple substitution leading to butadienes would need to be carefully controlled and are a subject for further investigation.

Theoretical and Computational Studies of 1,3 Dichlorobuta 1,3 Diene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO gaps)

The electronic structure of a conjugated system like 1,3-dichlorobuta-1,3-diene is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For conjugated dienes, substituents play a significant role in modifying the energies of these frontier orbitals. researchgate.net Electron-withdrawing groups, such as chlorine, are expected to lower the energy of both the HOMO and LUMO compared to the parent 1,3-butadiene (B125203). researchgate.netmdpi.com This modification of orbital energies directly influences the molecule's behavior in pericyclic reactions, such as Diels-Alder cycloadditions, by altering the energy gap between the diene's HOMO and a dienophile's LUMO (for normal electron-demand reactions) or the diene's LUMO and a dienophile's HOMO (for inverse electron-demand reactions). nih.govmdpi.com A smaller HOMO-LUMO gap generally corresponds to higher reactivity. nih.gov

Conformational Analysis

For 1,3-dienes, rotation around the central C2-C3 single bond leads to different conformations, primarily the planar s-trans and the non-planar gauche or planar s-cis conformers. researchgate.netresearchgate.net Computational methods are widely used to determine the geometries and relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The stability of these conformers is crucial as only the s-cis or a sufficiently flexible gauche conformation can participate in concerted cycloaddition reactions like the Diels-Alder reaction.

Studies on related substituted dienes and alkanes demonstrate that the nature and position of substituents can significantly influence the conformational profile. soton.ac.uk For 1,3-dichlorobuta-1,3-diene, steric and electronic effects (such as dipole-dipole interactions between the C-Cl bonds) would dictate the relative stability of the conformers. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the method of choice to investigate these energy differences. Although the principles are well-understood from studies on similar molecules, researchgate.netsoton.ac.uk a specific conformational analysis of 1,3-dichlorobuta-1,3-diene was not found in the reviewed sources.

Spectroscopic Property Predictions (e.g., vibrational spectra)

Quantum chemical calculations are a reliable tool for predicting various spectroscopic properties, including vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These predicted spectra are invaluable for interpreting and assigning experimental data.

For the parent molecule, s-trans-1,3-butadiene, and its isotopomers, detailed studies have utilized scaled quantum-chemical force fields to accurately predict vibrational frequencies. researchgate.net This methodology corrects for anharmonicity and systematic errors in the calculations, leading to excellent agreement with experimental spectra. researchgate.net Similar computational approaches could be applied to 1,3-dichlorobuta-1,3-diene to predict its characteristic vibrational modes, such as C-Cl stretches, C=C stretches, and various bending and torsional modes. However, specific computational predictions of the vibrational spectra for 1,3-dichlorobuta-1,3-diene have not been detailed in the available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While quantum chemical calculations focus on static properties, MD simulations provide insights into the dynamics, conformational changes, and interactions of molecules over time.

For instance, quantum chemical molecular dynamics (QM/MD) has been used to investigate the complex oxidative decomposition of related chlorinated compounds like 1,3-dichloropropene (B49464) at high temperatures. researchgate.net Such simulations can reveal detailed reaction pathways, identify transient intermediates, and elucidate the mechanisms of product formation in complex environments like combustion. researchgate.net Although no specific MD simulations focused on 1,3-dichlorobuta-1,3-diene were identified, this computational technique holds the potential to explore its dynamics, interactions with solvents, or behavior under various physical conditions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates.

For reactions involving conjugated dienes, such as polymerization or cycloadditions, theoretical studies are common. For example, the polymerization of 1,3-butadiene catalyzed by neodymium-based Ziegler-Natta systems has been studied to understand how catalyst structure influences stereospecificity and reaction barriers. mdpi.com Similarly, the [2π + 4π] cycloaddition reactions of butadiene derivatives with sulfur dioxide have been explored using DFT to understand the electronic reorganization and non-covalent interactions during the reaction. researchgate.net These computational approaches allow for the distinction between concerted and stepwise mechanisms and the analysis of regioselectivity and stereoselectivity. While these methods are directly applicable to studying the reactivity of 1,3-dichlorobuta-1,3-diene, specific computational studies elucidating its reaction mechanisms were not found.

Structure-Reactivity Relationships

Structure-reactivity relationships describe how a molecule's structural and electronic features influence its chemical reactivity. For 1,3-dichlorobuta-1,3-diene, the key features are the conjugated π-system and the two chlorine substituents.

Computational studies on related molecules provide a clear picture of how these features interact. The chlorine atoms act as electron-withdrawing groups, which, as discussed, lowers the energy of the frontier molecular orbitals. mdpi.com This electronic perturbation affects the molecule's propensity to act as an electrophile or nucleophile. For example, a computational study of (1E,3E)-1,4-dinitro-1,3-butadiene showed that the strongly electron-withdrawing nitro groups significantly increase the molecule's electrophilicity compared to unsubstituted butadiene. nih.govmdpi.com A similar, albeit less pronounced, effect would be expected for the chloro substituents in 1,3-dichlorobuta-1,3-diene, making it a more electrophilic diene and potentially more reactive in inverse-demand Diels-Alder reactions.

The positions of the chlorine atoms (i.e., the specific isomer of 1,3-dichlorobuta-1,3-diene) would also introduce steric effects and alter the charge distribution, thereby influencing regioselectivity in addition reactions. While these relationships can be qualitatively inferred from general chemical principles and computational studies on analogous systems, quantitative theoretical studies specifically detailing these relationships for 1,3-dichlorobuta-1,3-diene are not present in the surveyed literature.

Overview of Computational Methods and Properties

| Computational Method | Properties Investigated |

| Quantum Chemistry (e.g., DFT) | Electronic Structure (HOMO/LUMO), Conformational Energies, Vibrational Frequencies |

| Molecular Dynamics (MD) | Time-dependent motion, Conformational dynamics, System evolution |

| Potential Energy Surface Mapping | Reaction Pathways, Transition States, Activation Energies |

Computational Investigations into 1,3-Dichlorobuta-1,3-diene Remain a Niche Area of Study

Computational chemistry has become an indispensable tool for predicting and understanding the outcomes of chemical reactions, including the nuanced aspects of stereoselectivity. Methodologies such as Density Functional Theory (DFT) are frequently employed to model transition states, calculate activation energies, and elucidate the electronic and steric factors that govern the formation of one stereoisomer over another. These approaches are widely applied to the study of conjugated dienes in reactions like Diels-Alder and other cycloadditions.

However, a thorough search of existing research reveals a notable absence of in-depth computational analyses specifically targeting the stereoselective reactions of 1,3-Dichlorobuta-1,3-diene. While the broader field of computational studies on halogenated and substituted butadienes is active, the specific stereochemical behavior of this particular dichlorinated diene has not been the subject of detailed theoretical investigation in the available literature.

Consequently, there is a lack of published data, including detailed research findings and specific data tables, that would be necessary to construct a focused analysis on the computational approaches to the stereoselectivity of 1,3-Dichlorobuta-1,3-diene. The scientific community has yet to direct significant computational resources toward this specific compound to the extent that a detailed summary can be compiled. Further research in this area would be necessary to provide the specific computational insights and predictive models for its stereoselective reactions.

Spectroscopic Characterization of 1,3 Dichlorobuta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,3-Dichlorobuta-1,3-diene, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom, while specialized techniques can elucidate its stereochemistry.

Proton NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the spin-spin coupling constants (J) between neighboring protons reveal their spatial relationships.

Interactive Data Table: ¹H NMR Data for (1E,3E)-1,4-Dichloro-1,3-butadiene chemicalbook.com (Note: This data is for the 1,4-dichloro isomer and serves as a representative example.)

| Parameter | Value (ppm) | Value (Hz) | Assignment |

| δA | 6.170 | - | Protons on C1 and C4 |

| δB | 6.333 | - | Protons on C2 and C3 |

| JA,A' | - | 0.83 | Coupling between geminal protons (if applicable) or long-range |

| JA,B | - | 13.12 | Trans coupling across the double bond |

| JA,B' | - | -0.69 | Four-bond coupling |

| JB,B' | - | 11.24 | Coupling across the central single bond |

For 1,3-Dichlorobuta-1,3-diene, one would expect a more complex spectrum due to the lower symmetry. The terminal =CH₂ group would likely show two distinct signals (geminal protons), while the other two vinylic protons would appear as doublets or doublets of doublets, depending on the specific isomer (E or Z).

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of the carbon atoms in 1,3-Dichlorobuta-1,3-diene are primarily influenced by their hybridization (sp²) and the presence of electronegative chlorine atoms.

The sp² hybridized carbons of the diene system are expected to appear in the range of 110-145 ppm. The carbons directly bonded to chlorine atoms (C1 and C3) will be significantly deshielded, causing their signals to shift further downfield compared to the carbons in the parent 1,3-butadiene (B125203). hmdb.ca For comparison, the carbons in 1,3-butadiene resonate at approximately 117.8 ppm (C1/C4) and 137.2 ppm (C2/C3).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Dichlorobuta-1,3-diene

| Carbon Atom | Hybridization | Expected Chemical Shift (δ) Range (ppm) | Rationale |

| C1 | sp² | 125 - 135 | Vinylic carbon attached to chlorine (deshielded) |

| C2 | sp² | 135 - 145 | Vinylic carbon adjacent to a substituted carbon |

| C3 | sp² | 120 - 130 | Vinylic carbon attached to chlorine (deshielded) |

| C4 | sp² | 115 - 125 | Terminal vinylic carbon (=CH₂) |

J-based Configuration Analysis (JBCA) is a powerful NMR methodology used to determine the relative stereochemistry of flexible acyclic molecules by analyzing various homo- and heteronuclear coupling constants (J-values). nih.gov Although a specific JBCA study on 1,3-Dichlorobuta-1,3-diene is not documented, the principles of the method are directly applicable to assigning the E/Z configuration of its double bonds.

The key to this assignment lies in the magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bonds.

A large coupling constant (typically 12-18 Hz) is indicative of a trans (E) relationship between the coupled protons.

A smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) relationship.

By carefully analyzing the coupling patterns of the vinylic protons in the ¹H NMR spectrum, the geometry of the C1=C2 double bond can be unequivocally determined. This method, often supported by Nuclear Overhauser Effect (NOE) experiments and computational modeling, is crucial for the complete stereochemical characterization of different isomers of 1,3-Dichlorobuta-1,3-diene. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The two techniques are complementary, governed by different selection rules. edinst.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

The spectrum of 1,3-Dichlorobuta-1,3-diene is characterized by several key vibrational modes. The conjugated C=C double bonds give rise to stretching vibrations in the 1580-1650 cm⁻¹ region. Due to the symmetry of the C=C stretch, this mode is often stronger and more easily observed in the Raman spectrum. The vinylic C-H bonds produce stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for 1,3-Dichlorobuta-1,3-diene

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Vinylic =C-H Stretch | 3010 - 3095 | Medium | Medium |

| C=C Conjugated Diene Stretch | 1580 - 1650 | Variable | Strong |

| =C-H Bend (Out-of-plane) | 880 - 990 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of 1,3-Dichlorobuta-1,3-diene acts as a chromophore, absorbing UV radiation to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pressbooks.pub This is known as a π → π* transition.

The parent molecule, 1,3-butadiene, has a maximum absorbance (λmax) at approximately 217 nm. The presence of chlorine atoms as substituents on the diene system is known to cause a bathochromic shift (a shift to a longer wavelength). According to the Woodward-Fieser rules for predicting λmax in conjugated dienes, each chlorine substituent attached to a double bond adds approximately 5-10 nm to the base value. libretexts.orgusp.br

Therefore, the λmax for 1,3-Dichlorobuta-1,3-diene can be estimated:

Base value for an acyclic diene: 217 nm

Contribution from two chlorine substituents (2 x ~5 nm): +10 nm

Predicted λmax : ~227 nm

This calculated value indicates that the compound absorbs strongly in the ultraviolet region of the electromagnetic spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. chemguide.co.uk

The molecular formula of 1,3-Dichlorobuta-1,3-diene is C₄H₄Cl₂. A key feature in its mass spectrum is the isotopic pattern caused by the two naturally occurring isotopes of chlorine: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). wpmucdn.com This results in a characteristic cluster of peaks for the molecular ion (M⁺˙).

The M⁺˙ peak (containing two ³⁵Cl atoms)

The [M+2]⁺˙ peak (containing one ³⁵Cl and one ³⁷Cl)

The [M+4]⁺˙ peak (containing two ³⁷Cl atoms)

The expected relative intensity of these peaks is approximately 9:6:1 . This distinctive pattern is a clear indicator of the presence of two chlorine atoms in the molecule or its fragments. docbrown.info

Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated compounds include the loss of a halogen radical or a hydrogen halide molecule.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of 1,3-Dichlorobuta-1,3-diene (C₄H₄Cl₂)

| Ion | m/z (for ³⁵Cl) | Description |

| [C₄H₄Cl₂]⁺˙ | 122 | Molecular Ion (M⁺˙) |

| [C₄H₄Cl]⁺ | 87 | Loss of a chlorine radical (·Cl) |

| [C₄H₃Cl₂]⁺ | 121 | Loss of a hydrogen radical (·H) |

| [C₄H₃Cl]⁺˙ | 86 | Loss of hydrogen chloride (HCl) |

Analysis of the isotopic patterns for each fragment containing chlorine further aids in its identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Composition Analysis

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,3-Dichlorobuta-1,3-diene. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This combination allows for the effective separation of different isomers and the determination of their relative abundance, as well as the identification of any impurities present in the sample.

The separation of dichlorobutadiene isomers is typically achieved on a capillary column with a non-polar stationary phase. The elution order of the isomers is dependent on their boiling points and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation patterns provide a molecular fingerprint for each isomer, enabling their definitive identification.

Table 1: GC-MS Data for a 1,3-Dichlorobuta-1,3-diene Isomer

| Parameter | Value |

| Compound Name | 1,4-Dichloro-1,3-butadiene |

| CAS Number | 2984-42-1 |

| Molecular Formula | C4H4Cl2 |

| Molecular Weight | 122.98 g/mol |

| GC Column | Capillary, OV-101 |

| Retention Index (non-polar column) | 827 |

Data sourced from the NIST WebBook. nist.gov

The mass spectrum of 1,4-dichloro-1,3-butadiene would show a characteristic molecular ion peak and distinct fragment ions resulting from the loss of chlorine atoms and cleavage of the carbon backbone. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) would be evident in the mass spectrum, aiding in the identification of chlorine-containing fragments.

High Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography is a versatile technique for the separation and purification of a wide range of chemical compounds. For the analysis of 1,3-Dichlorobuta-1,3-diene isomers, reversed-phase HPLC is a commonly employed method. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation of geometric isomers (cis/trans) of chlorinated dienes has been successfully demonstrated using HPLC. researchgate.netnih.gov The choice of stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve baseline separation of the isomers. For instance, the separation of cis and trans isomers of 2-butene-1,4-diol (B106632) was achieved on a chiral column with a mobile phase of hexane (B92381) and ethanol. nih.gov

While specific HPLC methods for the comprehensive separation of all 1,3-dichlorobuta-1,3-diene isomers are not extensively documented in a single source, a method for the analysis of the related compound 2,3-dichloro-1,3-butadiene (B161454) has been reported. This method utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water.

Table 2: Illustrative HPLC Method Parameters for a Related Dichlorobutadiene

| Parameter | Condition |

| Compound Name | 2,3-Dichloro-1,3-butadiene |

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis |

This table is illustrative of a typical HPLC method for a related compound and specific conditions for 1,3-dichlorobuta-1,3-diene isomers may vary.

The development of a robust HPLC method for 1,3-dichlorobuta-1,3-diene would involve screening different reversed-phase columns (e.g., C8, C18, Phenyl-Hexyl) and optimizing the mobile phase composition (e.g., varying the ratio of organic solvent to water and the use of additives like acids or buffers) to achieve optimal separation of all isomers of interest. The use of a photodiode array (PDA) detector would be advantageous for obtaining UV spectra of the separated peaks, further aiding in their identification.

Synthetic Applications of 1,3 Dichlorobuta 1,3 Diene and Its Derivatives

Precursors in Organic Synthesis (General Building Block)

The 1,3-diene structural motif is a cornerstone in modern organic synthesis, valued for its ability to participate in a wide array of chemical transformations to construct complex molecular architectures. nih.gov As a functionalized diene, 1,3-Dichlorobuta-1,3-diene and its isomers are valuable building blocks, primarily due to the reactivity conferred by their conjugated π-system and the presence of halogen substituents. sigmaaldrich.com These chlorine atoms can serve as leaving groups or influence the electronic nature of the diene, thereby directing the outcomes of various reactions.

The reactivity of 1,3-dienes has been extensively studied, encompassing transformations such as polymerization, conjugate additions, cross-coupling reactions, and cycloadditions. nih.gov For instance, dihalo dienyl derivatives can participate in sustainable Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov While specific transformations are highly dependent on the exact isomer of dichlorobutadiene, the general reactivity pattern of the diene backbone makes it a useful intermediate for creating more complex molecules. The development of organometallic reagents, such as 1-lithio-1,3-dienes, further highlights the utility of this structural skeleton as a unique and powerful building block in synthetic chemistry. iupac.org

Polymer Science and Material Synthesis

The most significant industrial applications of chlorinated butadienes are found in the field of polymer science. They are integral components in the synthesis of specialty elastomers and can be used to precisely modify polymer properties.

1,3-Dichlorobuta-1,3-diene, particularly the 2,3-dichloro isomer, is a crucial comonomer in the production of polychloroprene, a synthetic rubber better known as neoprene. free.frwikipedia.org Polychloroprene is prized for its excellent resistance to oils, chemicals, heat, and weathering. polysciences.com While polychloroprene can be a homopolymer of 2-chloro-1,3-butadiene (chloroprene), copolymerizing chloroprene (B89495) with other monomers is a common strategy to tailor the final properties of the rubber. free.frnih.gov

Research and commercial applications have shown that 2,3-dichloro-1,3-butadiene (B161454) is one of the few monomers that is more reactive than chloroprene in free-radical polymerization. free.fr This high reactivity facilitates its incorporation into the growing polymer chain. Copolymers of 2,3-dichloro-1,3-butadiene and 2-chloro-1,3-butadiene are used to manufacture a range of industrial materials, including durable hoses, seals, gaskets, and electrical insulation. lookchem.com

The incorporation of 2,3-Dichlorobuta-1,3-diene as a comonomer has a profound impact on the physical properties of polychloroprene rubbers. One of its primary commercial uses is to impart crystallization resistance to the polymer. free.fr This modification is critical for applications where the rubber must remain flexible at low temperatures. Polychloroprene copolymers containing 2,3-dichlorobutadiene exhibit outstanding resistance to crystallization and maintain their elastomeric properties at reduced temperatures. free.fr

The introduction of functionalized dienes into a polymer backbone is a key strategy for enhancing material properties. Depending on the substituent, it is possible to improve thermal and mechanical characteristics. mdpi.com The table below summarizes the effects observed when 2,3-Dichlorobuta-1,3-diene is used as a comonomer in polychloroprene.

| Property | Effect of Incorporating 2,3-Dichlorobuta-1,3-diene | Underlying Reason | Reference |

|---|---|---|---|

| Crystallization Rate | Significantly Decreased | The irregular structure introduced by the comonomer disrupts the regular chain packing required for crystallization. | free.fr |

| Low-Temperature Flexibility | Improved | By inhibiting crystallization, the polymer remains flexible and does not become brittle at low temperatures. | free.fr |

| Heat Resistance | Can be modified | The presence of additional chlorine atoms can influence the thermal degradation pathways of the polymer. | mdpi.com |

Conjugated polymers, which feature a backbone of alternating single and double bonds, are a class of organic materials with semiconductor properties. These materials are foundational to the field of organic electronics, with applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be tuned by altering the chemical structure of the monomer units.

Butadiene-based building blocks are promising candidates for creating new semiconducting polymers. anl.gov For example, π-conjugated polymers incorporating a buta-1,3-diyne (−C≡C−C≡C−) motif have been synthesized and successfully used in OFETs, demonstrating the potential of C4 backbones in electronic materials. anl.gov The synthesis of functional materials through transition-metal-catalyzed cross-coupling reactions often utilizes diene motifs. nih.gov While the direct application of 1,3-Dichlorobuta-1,3-diene in this specific area is not widely documented in primary literature, its conjugated structure makes it a conceptually viable candidate for incorporation into larger π-conjugated systems for the development of new electronic materials.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these ring systems is a central goal of organic chemistry.

The conjugated diene system of 1,3-Dichlorobuta-1,3-diene makes it an ideal participant in cycloaddition reactions, which are powerful methods for forming cyclic and heterocyclic compounds in a single step. nih.gov The most well-known of these is the Diels-Alder, or [4+2] cycloaddition, reaction. masterorganicchemistry.comlibretexts.org

In a typical Diels-Alder reaction, a conjugated diene (the 4π-electron component) reacts with a "dienophile" (a 2π-electron component, usually an alkene or alkyne) to form a six-membered ring. libretexts.orgyoutube.com This reaction is highly stereospecific and proceeds through a concerted, cyclic transition state. researchgate.netyoutube.com By using dienophiles or dienes that contain heteroatoms, the Diels-Alder reaction can be adapted to synthesize a wide variety of heterocyclic structures.

Furthermore, 1,3-dienes can participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions, which involve a three-atom, 4π-electron component (the 1,3-dipole) reacting with a 2π-electron dipolarophile to yield five-membered heterocycles. nih.gov Nitro-functionalized 1,3-butadienes, for example, have shown outstanding potential as reagents for synthesizing heterocycles with potential medicinal applications. researchgate.net The inherent reactivity of the 1,3-Dichlorobuta-1,3-diene framework makes it a suitable substrate for these powerful ring-forming methodologies, providing a pathway to complex chlorinated heterocyclic molecules.

Specific Heterocycle Formation (e.g., thiophenes, phospholes, pyrazolines, isoxazolines, pyrrolidines, pyrimidinones)

The electron-deficient nature of the double bonds in 1,3-Dichlorobuta-1,3-diene, caused by the electron-withdrawing chlorine atoms, makes it a viable substrate for various cycloaddition reactions, particularly as a dipolarophile in 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. wikipedia.org

Pyrazolines: The synthesis of pyrazolines can be achieved through the 1,3-dipolar cycloaddition of diazoalkanes with an alkene. wikipedia.org In this reaction, a diazo compound such as diazomethane (B1218177) acts as the 1,3-dipole, reacting with a dipolarophile (the alkene) to form a pyrazoline ring. wikipedia.org When 1,3-Dichlorobuta-1,3-diene is used as the dipolarophile, it can react with diazomethane to yield dichlorovinyl-substituted pyrazolines. The reaction is a concerted, stereospecific syn-addition where the stereochemistry of the alkene is preserved in the final product. wikipedia.org The regioselectivity of the addition is influenced by both electronic and steric factors of the substituents on both the dipole and the dipolarophile.

Isoxazolines: A primary route for synthesizing isoxazolines is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. nih.govresearchgate.net Nitrile oxides, often generated in situ from the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides, serve as the 1,3-dipole. chesci.com 1,3-Dichlorobuta-1,3-diene can function as the alkene dipolarophile in this reaction, leading to the formation of isoxazolines bearing a dichlorovinyl substituent. This reaction is a powerful tool for creating the isoxazoline (B3343090) core, which is a precursor for various other functional groups, such as β-hydroxy ketones, through subsequent reductive cleavage. wikipedia.org

Pyrrolidines: The pyrrolidine (B122466) ring system is commonly synthesized via the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. wikipedia.orgresearchgate.net Azomethine ylides, which can be generated through methods like the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde, react with alkenes to form highly substituted pyrrolidines. ucl.ac.uk Utilizing 1,3-Dichlorobuta-1,3-diene as the alkene component in this cycloaddition provides a direct pathway to pyrrolidines functionalized with a dichlorovinyl group. This reaction is notable for its potential to create multiple contiguous stereocenters with a high degree of control. researchgate.net

While the cycloaddition pathways described are well-established for a wide range of alkenes, specific literature detailing the synthesis of thiophenes , phospholes , and pyrimidinones directly from 1,3-Dichlorobuta-1,3-diene is limited. General thiophene (B33073) synthesis can involve the reaction of 1,3-dienes with sulfur at high temperatures, and pyrimidinone synthesis often involves precursors like 1,3-diaza-1,3-butadienes. nih.gov However, direct applications of these methods to 1,3-Dichlorobuta-1,3-diene are not extensively documented.

Synthesis of Polyfunctional Organic Compounds

Sulfur-Containing Derivatives (e.g., sulfanyl-substituted butadienes, butatrienes)

The reaction of chlorinated butadienes with sulfur nucleophiles provides a route to various sulfur-containing derivatives. Nucleophilic substitution reactions on the chlorinated carbon atoms can lead to the formation of sulfanyl-substituted butadienes. Furthermore, reactions involving derivatives of 2,3-dichlorobuta-1,3-diene demonstrate the synthesis of more complex sulfur-containing structures. For instance, the reaction of 1,1,4,4-tetrakis[4-(dimethylamino)pyridin-1-ium]-2,3-dichlorobuta-1,3-diene with thiolates in dimethyl sulfoxide (B87167) results in the formation of tetrakis(sulfanyl-substituted) butatrienes. researchgate.net This transformation highlights the utility of chlorinated dienes as precursors to cumulene systems through substitution and elimination pathways. The reaction of various polychlorobutadienes with thiols can also yield thiosubstituted butadienes and butenynes. researchgate.net

Halogen-Containing Derivatives

Conjugated dienes, including 1,3-butadiene (B125203), readily undergo electrophilic addition reactions with halogens and hydrogen halides. libretexts.org These reactions can proceed via 1,2-addition or 1,4-addition mechanisms, leading to different constitutional isomers. When 1,3-Dichlorobuta-1,3-diene reacts with an additional equivalent of a halogen, such as chlorine (Cl₂) or bromine (Br₂), further halogenation occurs. This addition can produce a mixture of tetrachlorobutene isomers, such as 3,4-dichloro-1,2-dibromobut-1-ene (from 1,2-addition) and 1,4-dibromo-2,3-dichlorobut-2-ene (B15490509) (from 1,4-addition). The ratio of these products is often dependent on reaction conditions such as temperature and solvent, reflecting kinetic versus thermodynamic control. libretexts.orglibretexts.org At lower temperatures, the kinetically favored 1,2-adduct often predominates, while at higher temperatures, the more stable, thermodynamically favored 1,4-adduct is typically the major product. youtube.com

Nitro-Containing Derivatives (by analogy from related dienes)

The synthesis of nitro-containing derivatives from 1,3-Dichlorobuta-1,3-diene can be inferred by analogy from the reactions of the parent compound, 1,3-butadiene. Direct nitration of 1,3-butadiene can yield nitro-functionalized dienes, such as 1-nitro-1,3-butadiene. researchgate.net These conjugated nitrodienes are valuable synthetic intermediates, particularly in Diels-Alder reactions for the construction of six-membered rings. researchgate.net The presence of the nitro group activates the diene system and provides a handle for further chemical transformations. mdpi.com Given this precedent, the nitration of 1,3-Dichlorobuta-1,3-diene would be expected to produce nitro-dichloro-butadienes. These compounds would be highly functionalized building blocks, combining the reactivity of a conjugated diene with the synthetic versatility of a nitro group and the influence of the chlorine substituents.

Applications in Fine Chemical Synthesis (e.g., pharmaceuticals, agrochemicals, pesticides, chemical intermediates)

Chlorinated hydrocarbons are important intermediates in the synthesis of fine chemicals, including agrochemicals and polymers. While specific applications of 1,3-Dichlorobuta-1,3-diene in pharmaceuticals are not widely reported, related chlorinated alkenes are used extensively. For example, 1,3-dichloropropene (B49464) is a commercial pesticide used as a pre-planting fumigant and nematicide. nih.govwikipedia.orgepa.gov This demonstrates the utility of the dichlorinated alkene motif in the agrochemical industry.

In the field of polymer chemistry, chlorinated butadienes are crucial monomers. Chloroprene (2-chloro-1,3-butadiene) is the monomer used to produce polychloroprene, a synthetic rubber known as Neoprene. wikipedia.org Similarly, 2,3-dichlorobuta-1,3-diene is employed as a comonomer in the manufacturing of specialized polychloroprene copolymers that exhibit enhanced crystallization resistance and superior low-temperature properties. google.com By extension, 1,3-Dichlorobuta-1,3-diene represents a potential monomer or comonomer for creating novel polymers with specific properties conferred by the arrangement of the chlorine atoms. Its role as a polyfunctional chemical intermediate allows for its potential incorporation into a variety of target molecules in fine chemical synthesis.

Chiral Synthesis Utilizing Dichlorobuta-1,3-diene Derivatives

Derivatives of 1,3-Dichlorobuta-1,3-diene can be utilized in chiral synthesis, particularly through asymmetric cycloaddition reactions. The formation of heterocycles such as pyrrolidines and isoxazolines via 1,3-dipolar cycloadditions offers a direct route to chiral molecules, provided that stereochemical control can be exerted during the reaction.

Asymmetric induction in these cycloadditions can be achieved using several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the dipolarophile. In this case, a derivative of 1,3-Dichlorobuta-1,3-diene would be prepared where one of the functional groups is linked to a chiral molecule. This auxiliary would direct the 1,3-dipole to attack one face of the double bond preferentially, leading to a diastereoselective reaction. diva-portal.org Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Chiral Catalysts: The cycloaddition can be performed in the presence of a chiral Lewis acid catalyst. The catalyst coordinates to either the 1,3-dipole or the dipolarophile (the dichlorobutadiene derivative), creating a chiral environment that favors the formation of one enantiomer of the cycloadduct over the other. diva-portal.org

These asymmetric 1,3-dipolar cycloaddition methods allow for the synthesis of enantiopure five-membered heterocycles, which are valuable building blocks for more complex, biologically active molecules. diva-portal.org

Advanced Material Science Applications

The exploration of conjugated diene systems, such as 1,3-Dichlorobuta-1,3-diene and its derivatives, has opened new avenues in the development of advanced materials. The unique electronic and structural properties of these compounds make them promising candidates for a range of applications, including Aggregation-Induced Emission (AIE) luminogens (AIEgens), stimuli-responsive materials, chemical sensors, and Organic Light-Emitting Diodes (OLEDs). Research in this area is focused on harnessing the functionalities of the dichlorinated butadiene core to create materials with novel optical and electronic behaviors.

AIEgens (Aggregation-Induced Emission Luminogens)